1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the use of trifluoromethylated alkenes and pyrrolidine in the presence of a catalyst . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine involves its interaction with molecular targets through fluorine’s unique electronic properties. The compound can form strong hydrogen bonds and dipole interactions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-
Uniqueness
1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine stands out due to its unique combination of fluorine atoms and pyrrolidine ring. This structure imparts distinct electronic and steric properties, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
89810-71-9 |
---|---|
Molecular Formula |
C10H8F11N |
Molecular Weight |
351.16 g/mol |
IUPAC Name |
1-[1,3,3,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-1-enyl]pyrrolidine |
InChI |
InChI=1S/C10H8F11N/c11-6(22-3-1-2-4-22)5(8(14,15)16)7(12,13)9(17,18)10(19,20)21/h1-4H2 |
InChI Key |
ZIBJGVPBPHVHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=C(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.